Patent Blue V sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological Staining

Hemoglobin Detection

PBV Na is used as a histological stain for visualizing hemoglobin in blood cells and tissues []. This application relies on the dye's ability to bind to the iron present in the heme group of hemoglobin, resulting in a blue coloration. This allows researchers to identify and study red blood cells and assess various blood-related disorders [].

Other Staining Applications

PBV Na can also be used for other staining purposes in biology, including:

- Staining cartilage and bone tissues [].

- Visualizing mast cells in connective tissues [].

- Identifying specific cell types in plant tissues [].

These applications utilize the dye's affinity for specific components of the target tissues or cells, aiding in their visualization and analysis.

Physiological Tracer

PBV Na can be employed as a physiological tracer to study the movement of fluids within organs and organisms []. Its water solubility and low toxicity make it suitable for in vivo experiments. Researchers can inject PBV Na into specific areas and track its distribution through the body to gain insights into fluid flow patterns and organ function [].

Other Research Applications

In addition to the mentioned uses, PBV Na finds application in other areas of scientific research, including:

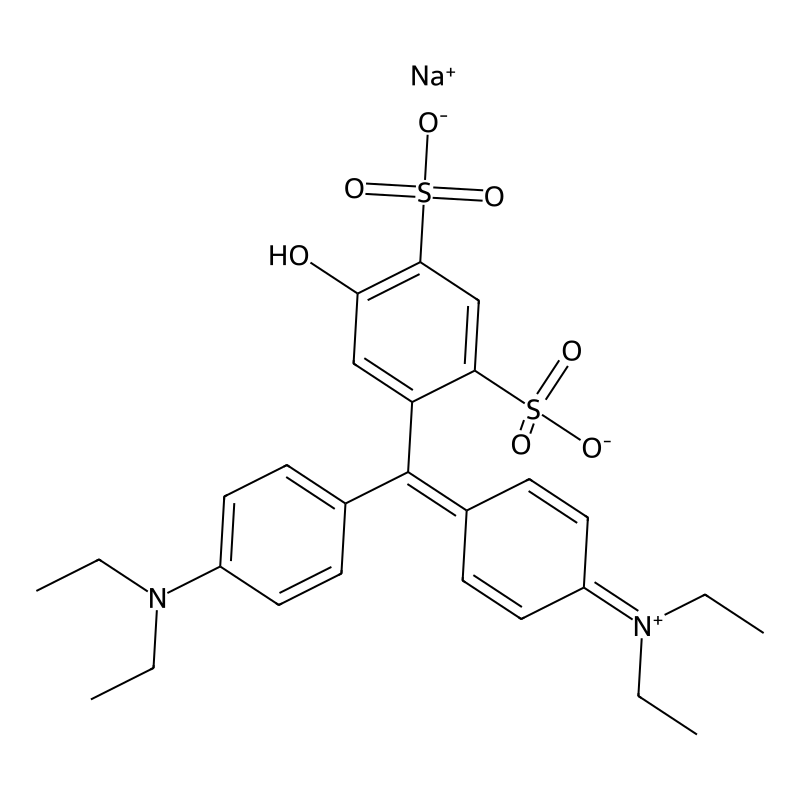

Patent Blue V sodium is a synthetic triphenylmethane dye, recognized for its vibrant sky blue color. It is primarily used as a food coloring agent, designated with the E number E131 in the European Union. The compound is a sodium or calcium salt of a complex inner salt derived from diethylammonium hydroxide and has the chemical formula . Patent Blue V is characterized by its high solubility in water and moderate stability, although it can fade when exposed to light .

The mechanism of action of Patent Blue V sodium is primarily related to its staining properties in biological tissues. The positive charge of the molecule allows it to interact with negatively charged components within cells, particularly nucleic acids and acidic polysaccharides []. This interaction imparts a blue color to the stained structures, making them visible under a microscope.

While detailed safety data is limited, Patent Blue V sodium is generally considered to have low toxicity []. However, some precautions are still recommended:

- Wear gloves and protective clothing when handling the compound to avoid skin contact.

- Avoid inhalation of dust particles.

- Wash hands thoroughly after handling.

The dye exhibits pH-dependent color changes, ranging from deep blue in alkaline conditions to yellow-orange in acidic environments. This property makes it useful as a pH indicator within the range of 0.8 to 3.0 . The compound also undergoes redox reactions, transitioning from a reduced yellow form to an oxidized red form, with a reduction potential of approximately 0.77 volts, similar to other triphenylmethane dyes .

The synthesis of Patent Blue V involves several chemical processes. One common method includes the reaction of specific aromatic compounds under controlled conditions to yield the desired dye structure. The process typically results in high yields and can be further purified using chromatographic techniques such as normal phase or reverse phase chromatography .

Patent Blue V has diverse applications:

- Food Industry: Used as a coloring agent in various food products such as gelatin desserts and confectionery items.

- Medical Field: Employed as a tracer dye in surgical procedures to identify lymphatic drainage patterns.

- Biological Staining: Utilized in histological studies for visualizing cellular structures due to its ability to bind proteins and nucleic acids .

Research indicates that Patent Blue V interacts with cellular components by binding to proteins like albumin, which facilitates its transport through the lymphatic system . Additionally, studies have shown that it can inhibit iron uptake by certain bacteria, potentially limiting their growth . Its interaction with biological systems highlights its utility not only as a dye but also as a tool for studying cellular processes.

Several compounds share structural similarities or applications with Patent Blue V. These include:

- Isosulfan Blue: Another synthetic dye used similarly in medical applications for sentinel lymph node mapping.

- Brilliant Blue FCF: A food dye that provides a similar blue coloration but has different regulatory statuses across various countries.

- Acid Blue 3: Closely related chemically but varies in application and regulatory approval.

Comparison TableCompound Chemical Structure Main Use Regulatory Status Patent Blue V Sodium salt of diethylammonium hydroxide inner salt Food colorant & medical tracer Approved (EU), banned (US) Isosulfan Blue Related triphenylmethane structure Medical tracer Approved (EU) Brilliant Blue FCF Similar synthetic dye Food colorant Approved (EU), banned (US) Acid Blue 3 Related triphenylmethane structure Textile and food coloring Approved (EU)

| Compound | Chemical Structure | Main Use | Regulatory Status |

|---|---|---|---|

| Patent Blue V | Sodium salt of diethylammonium hydroxide inner salt | Food colorant & medical tracer | Approved (EU), banned (US) |

| Isosulfan Blue | Related triphenylmethane structure | Medical tracer | Approved (EU) |

| Brilliant Blue FCF | Similar synthetic dye | Food colorant | Approved (EU), banned (US) |

| Acid Blue 3 | Related triphenylmethane structure | Textile and food coloring | Approved (EU) |

Patent Blue V's unique properties, particularly its pH-dependent color change and specific binding capabilities, distinguish it from these similar compounds while maintaining its relevance across various fields.

Triphenylmethane dyes emerged in the 19th century following William Perkin’s discovery of mauveine in 1856. Patent Blue V Sodium, a derivative, was first synthesized in the 1950s as part of efforts to develop stable synthetic colorants for food and textiles. Its adoption in Europe for culinary and medical uses contrasted with bans in the U.S., Australia, and Norway due to allergenic concerns. By the 1970s, it became integral to sentinel lymph node biopsy (SLNB) protocols in oncology, leveraging its ability to stain lymphatic pathways.

Triphenylmethane Core and Functional Group Modifications

The molecular backbone of Patent Blue V sodium derives from the triphenylmethane framework, consisting of three aromatic rings connected to a central carbon atom [8]. Critical functional modifications distinguish it from simpler triarylmethane dyes:

- Diethylamino Groups: Two N,N-diethylamino substituents at the para positions of the outer phenyl rings enhance electron donation, extending the π-conjugation system and shifting the absorption spectrum to the visible range [1] [6].

- Sulfonate Groups: Two sulfonate (-SO₃⁻) groups at the 2- and 4-positions of the central benzene ring confer water solubility and stabilize the molecule via electrostatic interactions [1] [7].

- Hydroxyl Group: A hydroxyl (-OH) group at position 5 of the central ring introduces pH-dependent tautomerism, enabling reversible color changes from blue (pH > 3) to yellow (pH < 0.8) [2] [6].

The sodium counterion neutralizes the sulfonate groups, forming an inner salt structure that enhances solubility in aqueous media [1] [5]. Quantum mechanical studies reveal that the planar arrangement of the conjugated system and intramolecular hydrogen bonding between the hydroxyl and sulfonate groups further stabilize the chromophore [6].

Table 1: Key Functional Groups in Patent Blue V Sodium

| Position | Functional Group | Role |

|---|---|---|

| Outer phenyl rings | N,N-Diethylamino | Electron donation, chromophore extension |

| Central ring (2,4) | Sulfonate (-SO₃⁻) | Solubility, electrostatic stabilization |

| Central ring (5) | Hydroxyl (-OH) | pH sensitivity, tautomerism |

Synthetic Routes and Industrial Production Methods

The synthesis of Patent Blue V sodium involves multi-step reactions to assemble the triphenylmethane scaffold and introduce functional groups:

Condensation:

Oxidation:

Sulfonation:

Salt Formation:

Table 2: Industrial Synthesis Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | 3-Hydroxybenzaldehyde, N,N-diethylaniline, H₂SO₄ | Form leuco base |

| Oxidation | PbO₂ or Na₂Cr₂O₇, H₂O | Generate quinoid chromophore |

| Sulfonation | H₂SO₄ (conc.), 80–100°C | Introduce sulfonate groups |

| Neutralization | NaOH | Form sodium salt |

Industrial production scales this process using continuous-flow reactors to optimize yield (>85%) and minimize side reactions like over-sulfonation [3] [7].

Isomerization and Derivative Synthesis (e.g., Isosulfan Blue)

Patent Blue V sodium exhibits structural isomerism, notably in the positioning of sulfonate and hydroxyl groups. Isosulfan Blue, its regioisomer, swaps the sulfonate and hydroxyl group positions on the central ring [1] [5]:

Synthesis of Isosulfan Blue:

Derivative Design Strategies:

Table 3: Comparison of Patent Blue V Sodium and Isosulfan Blue

| Property | Patent Blue V Sodium | Isosulfan Blue |

|---|---|---|

| Sulfonate Positions | 2,4 | 3,5 |

| Hydroxyl Position | 5 | 4 |

| λₘₐₓ (pH 7) | 638 nm | 645 nm |

| Primary Use | Food dye (EU), lymphography | Sentinel node biopsy (US) |

These structural tweaks demonstrate how minor changes in functional group placement can tailor optical and physicochemical properties for specialized applications [1] [5].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2089 of 2090 companies (only ~ 0% companies provided GHS information). For more detailed information, please visit ECHA C&L website